molecular formula C7H12O B12278853 Bicyclo[3.1.1]heptan-1-ol

Bicyclo[3.1.1]heptan-1-ol

Cat. No.: B12278853
M. Wt: 112.17 g/mol
InChI Key: GXJLAGNGIIZKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[311]heptan-1-ol is a bicyclic organic compound with the molecular formula C7H12O It is characterized by a bicyclo[311]heptane skeleton with a hydroxyl group attached to one of the bridgehead carbon atoms

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bicyclo[3.1.1]heptanone, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding to other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

bicyclo[3.1.1]heptan-1-ol

InChI

InChI=1S/C7H12O/c8-7-3-1-2-6(4-7)5-7/h6,8H,1-5H2

InChI Key

GXJLAGNGIIZKCO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(C2)O

Origin of Product

United States

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